molecular formula C10H7BrO3 B3033038 3-Bromo-7-methoxy-4H-chromen-4-one CAS No. 73220-41-4

3-Bromo-7-methoxy-4H-chromen-4-one

Cat. No.: B3033038
CAS No.: 73220-41-4
M. Wt: 255.06 g/mol
InChI Key: GICZAXGNWUFEOO-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-4H-chromen-4-one (CAS 73220-41-4) is a high-purity organic compound with the molecular formula C 10 H 7 BrO 3 and a molecular weight of 255.06 g/mol . It is classified as a chromen-4-one, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound serves as a versatile chemical building block for the isolation, design, and synthesis of novel lead compounds in drug discovery programs . The core chromen-4-one structure is a heterobicyclic motif consisting of a benzene ring fused to a 4-pyranone ring . The specific substitution pattern of a bromine atom at the 3-position and a methoxy group at the 7-position makes this compound a key intermediate for further chemical derivatization. Researchers utilize this brominated derivative in synthetic pathways to develop analogs for various pharmacological investigations, particularly in the development of anticancer and antimicrobial agents . Chromen-4-one and its synthetic analogs, such as flavanones and homoisoflavonoids, exhibit a wide range of biological activities, including potent cytotoxic effects against cancer cell lines . The structural features of this compound align with research on halogenated flavanones, which have demonstrated significant anticancer potential, with some analogs showing greater potency than established reference drugs . Furthermore, recent scientific investigations highlight the role of chroman-4-one and homoisoflavonoid derivatives as promising candidates in the search for new antimicrobial agents to combat the growing threat of microbial resistance . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICZAXGNWUFEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594255
Record name 3-Bromo-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-41-4
Record name 3-Bromo-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to 3-Bromo-7-methoxy-4H-chromen-4-one

The synthesis of this compound is a multi-step process that begins with the construction of the foundational chromenone core, followed by the strategic introduction of the bromo and methoxy (B1213986) substituents at the desired positions.

Precursor Synthesis: Construction of the Chromenone Core

The formation of the chromenone skeleton is a critical initial step. A common and effective method for synthesizing the precursor, 7-methoxy-4H-chromen-4-one, starts from 2'-hydroxy-4'-methoxyacetophenone. This approach involves a Claisen condensation reaction.

In a typical procedure, 2'-hydroxy-4'-methoxyacetophenone is treated with a strong base, such as sodium ethoxide, to generate an enolate intermediate. This enolate then reacts with diethyl oxalate. The subsequent cyclization under acidic conditions yields the ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. The ester group can then be hydrolyzed and decarboxylated to afford the desired 7-methoxy-4H-chromen-4-one.

Another general method for the synthesis of substituted 4H-chromen-4-ones involves the reaction of a substituted 2-hydroxy-methoxyacetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal), followed by treatment with concentrated hydrochloric acid researchgate.net.

Regioselective Bromination at the C3 Position

The introduction of a bromine atom at the C3 position of the 7-methoxy-4H-chromen-4-one core is a key step in the synthesis of the target molecule. This is typically achieved through electrophilic bromination. The electron-rich nature of the enol ether double bond (C2-C3) in the γ-pyrone ring directs the electrophilic attack of bromine to the C3 position.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of various organic compounds, including chromenones. The reaction of 7-methoxy-4H-chromen-4-one with NBS provides a convenient route to this compound.

For the related compound, 7-methoxy-4-methylcoumarin, bromination is effectively carried out using 1.1 to 2.2 equivalents of NBS. The reaction is often catalyzed by a radical initiator like dibenzoyl peroxide (DBP) in a concentration of 1-5 mol% . Common solvents for this transformation include dichloromethane (B109758) (DCM) or chloroform (B151607), with the reaction temperature ranging from 0°C to reflux (25–60°C) and reaction times varying from 10 minutes to 24 hours .

Reaction Conditions for Bromination of 7-Methoxy-4-methylcoumarin with NBS
ParameterConditionReference
Brominating AgentN-Bromosuccinimide (NBS)
Equivalents of NBS1.1–2.2
CatalystDibenzoyl peroxide (DBP)
Catalyst Loading1–5 mol%
SolventDichloromethane (DCM) or Chloroform
Temperature0°C to reflux (25–60°C)
Reaction Time10 minutes to 24 hours

Molecular bromine (Br₂) can also be employed for the C3-bromination of the chromenone core. However, careful control of the reaction conditions is crucial to ensure regioselectivity and minimize the formation of byproducts.

In a procedure for a similar substrate, bromine is added dropwise to a chilled solution of the coumarin (B35378) precursor in chloroform, which can yield the 3-bromo derivative in 63% yield after 6 hours at 0–5°C . When the reaction is carried out in acetic acid, there is a possibility of forming dibrominated byproducts, which can reduce the yield of the desired 3-bromo compound to approximately 20% .

Reaction Conditions for Bromination with Molecular Bromine (Br₂)
SolventTemperatureYield of 3-Bromo ProductNotesReference
Chloroform0–5°C63%Dropwise addition of Br₂
Acetic AcidNot specified~20%Formation of 3,6-dibromo byproducts

The regioselectivity of the bromination reaction is highly dependent on the chosen reaction conditions.

Solvents: The choice of solvent can significantly impact the outcome of the bromination. For NBS brominations, solvents like dichloromethane and chloroform are commonly used . In the case of molecular bromine, using a less polar solvent like chloroform at low temperatures can favor the desired C3-bromination, while a more polar and protic solvent like acetic acid can lead to the formation of di-substituted byproducts .

Catalysts: For NBS brominations, the use of a radical initiator such as dibenzoyl peroxide can be beneficial . In some electrophilic aromatic brominations with NBS, silica (B1680970) gel has been used as a catalyst to achieve high regioselectivity nih.gov.

Temperature: Lower temperatures are generally preferred to control the reactivity of the brominating agent and enhance regioselectivity. For instance, the reaction with molecular bromine in chloroform is conducted at 0–5°C to maximize the yield of the 3-bromo product . Higher temperatures can lead to a decrease in selectivity and the formation of multiple brominated products nih.gov.

Introduction of the Methoxy Group at the C7 Position

The methoxy group at the C7 position is typically introduced at an early stage of the synthesis, often present in the starting material, 2'-hydroxy-4'-methoxyacetophenone . This precursor already contains the methoxy group at the desired position on the phenyl ring.

Alternatively, if the synthesis starts with a precursor having a hydroxyl group at the C7 position (7-hydroxy-4H-chromen-4-one), the methoxy group can be introduced via a Williamson ether synthesis. This would involve the deprotonation of the C7 hydroxyl group with a suitable base to form a phenoxide, followed by reaction with a methylating agent, such as methyl iodide or dimethyl sulfate.

Advanced Synthetic Approaches and Functionalization Pathways

Once the this compound molecule is synthesized, its bromine and methoxy substituents serve as handles for further molecular elaboration.

The bromine atom at the C3 position is strategically located on an sp²-hybridized carbon, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. orgsyn.orgnih.gov

The Suzuki-Miyaura reaction involves the coupling of an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. orgsyn.orgharvard.edu The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the chromone (B188151), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron species.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology allows for the introduction of a vast array of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position, providing a direct route to diverse libraries of substituted chromones. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. acs.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling Reactions

Palladium Catalyst Ligand (if needed) Base Solvent System
Pd(PPh₃)₄ None Na₂CO₃, K₂CO₃, K₃PO₄ Toluene/Water, Dioxane/Water
Pd(OAc)₂ PPh₃, SPhos K₂CO₃, Cs₂CO₃, K₃PO₄ Dioxane, DMF, Toluene

The electron-withdrawing nature of the adjacent carbonyl group and the electronegativity of the pyrone ring oxygen activate the C3 position, making the bromo substituent susceptible to nucleophilic substitution. This allows for the direct introduction of heteroatom-containing functional groups.

A variety of nucleophiles can displace the bromide at the C3 position, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. It is important to note that in some 3-substituted chromones, nucleophilic attack can also occur at the C2 position, potentially leading to a ring-opening and subsequent rearrangement. rsc.org However, conditions can often be controlled to favor direct substitution at C3.

Amines: Primary and secondary amines react with 3-bromochromones, often in the presence of a base or at elevated temperatures, to yield 3-aminochromone derivatives.

Thiols: Thiolates, generated by deprotonating thiols with a base, are excellent nucleophiles and readily displace the bromide to form 3-thioether-substituted chromones.

Alkoxides: Alkoxides and phenoxides can be used to synthesize 3-alkoxy and 3-aryloxy chromones, respectively.

Table 3: Examples of Nucleophilic Substitution at the C3-Bromo Position

Nucleophile Class Specific Nucleophile Product Type
Amines Piperidine 3-(Piperidin-1-yl)chromone
Aniline 3-(Phenylamino)chromone
Thiols Ethanethiol 3-(Ethylthio)chromone
Thiophenol 3-(Phenylthio)chromone
Alkoxides Sodium Methoxide 3-Methoxychromone

The methoxy group at the C7 position, while generally stable, can undergo specific chemical transformations, most notably cleavage to regenerate the parent phenol.

Demethylation: The cleavage of aryl methyl ethers is a common transformation in natural product synthesis and medicinal chemistry. A premier reagent for this purpose is boron tribromide (BBr₃) . nih.govmdma.ch It is highly effective for demethylating aryl methyl ethers under mild conditions, often at low temperatures (e.g., 0 °C to room temperature), which preserves other sensitive functional groups in the molecule. orgsyn.orgcommonorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Other strong acids, such as hydrobromic acid (HBr) or hydriodic acid (HI) at high temperatures, can also effect demethylation. orgsyn.org

Oxidation: The direct oxidation of the methoxy group on an aromatic ring is a less common transformation compared to its cleavage. Under specific photocatalytic conditions, the α-C–H bonds of aryl alkyl ethers can be functionalized. rsc.org More forceful oxidation can lead to the cleavage of the ether bond. acs.orgacs.org However, for a substrate like 7-methoxy-4H-chromen-4-one, such reactions are less synthetically utilized than demethylation, which provides a route back to the versatile 7-hydroxychromenone scaffold for further functionalization.

Transformations of the Chromenone Carbonyl Group (e.g., Reduction)

The carbonyl group at the C-4 position of the this compound scaffold is a key site for chemical modification, particularly through reduction reactions. While direct experimental data on the reduction of this specific compound is not extensively detailed in the available literature, the reactivity can be inferred from studies on analogous chromone and coumarin systems.

Reduction of the α,β-unsaturated ketone system within the chromenone ring can lead to different products depending on the reagents and conditions employed. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), often in combination with Lewis acids such as aluminum chloride (AlCl₃), has been shown to reduce the C2-C3 double bond of the pyranone ring in similar chromenone structures. This selective reduction yields the corresponding saturated 3-Bromo-7-methoxy-chroman-4-one . nih.gov

Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can potentially be used. In related heterocyclic systems like coumarins, sodium borohydride is known to reduce the lactone carbonyl group. For the chromenone system, such reagents could potentially target the C-4 carbonyl, although the reactivity is highly dependent on the specific substrate and reaction conditions. Catalytic hydrogenation is another established method for the reduction of the C=C bond in α,β-unsaturated carbonyl compounds. harvard.edu

The following table summarizes potential reduction pathways for the chromenone system based on analogous compounds.

Table 1: Potential Reduction Methodologies for the Chromenone System

Reagent(s) Potential Product Reaction Type
LiAlH₄ / AlCl₃ 3-Bromo-7-methoxy-chroman-4-one Reduction of C2-C3 double bond
NaBH₄ 3-Bromo-7-methoxy-4H-chromen-4-ol Reduction of C-4 carbonyl

Electrophilic Aromatic Substitution on the Benzenoid Ring of the Chromenone System

The benzenoid ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effect of the methoxy group at the C-7 position. This substituent directs incoming electrophiles primarily to the ortho and para positions. In the case of the chromenone ring, the positions ortho to the methoxy group are C-6 and C-8.

Nitration is a classic example of electrophilic aromatic substitution. Studies on structurally related compounds, such as 3-bromo-7-hydroxy-4-methyl coumarin, have demonstrated that nitration using a mixture of concentrated nitric acid and sulfuric acid leads to the formation of both 6-nitro and 8-nitro derivatives. mdpi.com Given that the 7-methoxy group is also a strong activating and ortho, para-directing group, a similar outcome is expected for this compound. The reaction would likely yield a mixture of 3-Bromo-7-methoxy-6-nitro-4H-chromen-4-one and 3-Bromo-7-methoxy-8-nitro-4H-chromen-4-one .

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent(s) Predicted Major Products

Further electrophilic substitution reactions, such as halogenation or Friedel-Crafts alkylation/acylation, could also be envisioned on the activated benzenoid ring, leading to a wider array of functionalized chromenone derivatives.

Table of Mentioned Compounds

Compound Name
This compound
3-Bromo-7-methoxy-chroman-4-one
3-Bromo-7-methoxy-4H-chromen-4-ol
3-bromo-7-hydroxy-4-methyl coumarin
3-Bromo-7-methoxy-6-nitro-4H-chromen-4-one
3-Bromo-7-methoxy-8-nitro-4H-chromen-4-one
Lithium aluminum hydride
Aluminum chloride
Sodium borohydride
Nitric acid

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-Bromo-7-methoxy-4H-chromen-4-one, offering a comprehensive view of the atomic arrangement within the molecule.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the chromenone core exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C-5 position is often observed as a doublet due to coupling with the proton at C-6. Similarly, the protons at C-6 and C-8 show specific multiplicities based on their neighboring protons. The methoxy (B1213986) group protons (–OCH₃) typically appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. The carbonyl carbon (C-4) is characteristically found at a low field (downfield), while the carbon atom bearing the bromine (C-3) also exhibits a specific chemical shift influenced by the halogen's electronegativity. The carbon atoms of the benzene (B151609) ring and the methoxy carbon can be assigned based on their chemical shifts and by correlation with the proton spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2--
3--
4--
5--
6--
7--
8--
4a--
8a--
7-OCH₃--

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and the specific experimental conditions.

Elucidation of Structural Connectivity via 2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, such as H-5 and H-6, and between H-6 and H-8, confirming their neighboring positions on the benzene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of carbon signals based on their attached protons. For example, the signal for the H-5 proton will show a correlation to the C-5 carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is invaluable for connecting different parts of the molecule. For instance, the methoxy protons (7-OCH₃) would show a correlation to the C-7 carbon, and the H-5 proton would show correlations to C-4, C-7, and C-8a, helping to piece together the chromenone framework. rsc.orgyoutube.com

Stereochemical and Conformational Analysis Using NOESY and Related Methods

While this compound is a largely planar molecule, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the spatial proximity of protons. For instance, a NOESY experiment could show a correlation between the methoxy protons and the proton at the C-8 position, confirming their spatial closeness. This technique is particularly useful for more complex derivatives or where conformational isomers might exist. rsc.org

Solvent-Dependent Spectroscopic Behavior and Tautomeric Considerations

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. thieme-connect.de Aromatic solvents, for example, can induce shifts in the proton signals compared to chlorinated solvents due to anisotropic effects. While significant tautomerism is not expected for this compound under normal conditions, studying the compound in different solvents can provide evidence for any potential solvent-solute interactions or minor tautomeric equilibria.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically protonated to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured.

For this compound (C₁₀H₇BrO₃), the expected monoisotopic mass is approximately 253.9579 g/mol . guidechem.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern provides strong evidence for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is a definitive tool for confirming the elemental composition of a molecule by providing its exact mass. For this compound (C₁₀H₇BrO₃), the calculated monoisotopic mass is 253.9578 g/mol .

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. libretexts.orgchemguide.co.uk Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org This results in two distinct molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, that are separated by two mass-to-charge units (m/z) and have nearly equal intensities. libretexts.orgchemguide.co.ukucalgary.ca This unique 1:1 doublet is a clear indicator for the presence of a single bromine atom within the molecule. libretexts.orgnih.gov The observation of this pattern is a crucial piece of evidence in the structural confirmation of this compound.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₇BrO₃
Calculated Exact Mass253.9578 g/mol
Observed Isotopic Pattern[M]⁺ and [M+2]⁺
Intensity Ratio of Isotopic Peaks~1:1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key structural features.

The most prominent peak is typically the carbonyl (C=O) stretch of the γ-pyrone ring, which appears in the region of 1630-1655 cm⁻¹. The spectrum also shows strong absorption bands for the aromatic C=C stretching vibrations. The C-O-C stretching of the ether group (methoxy) and the pyran ring will also be evident. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Ketone in γ-pyrone)1630 - 1655
C=C (Aromatic)1500 - 1600
C-O-C (Ether)1020 - 1275
C-Br Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromone (B188151) ring system in this compound is a conjugated system, which gives rise to characteristic UV-Vis absorption bands.

Chromone derivatives typically exhibit two main absorption bands in the UV region. researchgate.net These correspond to π → π* and n → π* electronic transitions. The introduction of the methoxy group (an auxochrome) and the bromine atom can cause a shift in the absorption maxima (λ_max) compared to the parent chromone molecule. The analysis of the UV-Vis spectrum helps to confirm the presence of the conjugated chromone core.

Table 3: Expected UV-Vis Absorption Maxima for this compound

TransitionTypical Wavelength Range (nm)
π → π240 - 300
n → π300 - 350

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the purification of this compound after synthesis and for the assessment of its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. chromatographytoday.com For this compound, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. researchgate.netrochester.edu By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for clear separation from starting materials and byproducts. chromatographytoday.com Preparative TLC can also be used for the purification of small quantities of the compound. researchgate.net

For the purification of larger quantities of this compound, column chromatography is the preferred method. rochester.edu Similar to TLC, this technique typically employs silica gel as the stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, often a gradient of hexane and ethyl acetate. rochester.edureddit.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and specific technique for purity assessment and identity confirmation. resolvemass.cachimia.ch An LC method can be developed to separate this compound from any impurities. enovatia.comnih.gov The mass spectrometer then provides the mass-to-charge ratio of the eluting compounds, confirming the identity of the main peak as the desired product and helping to identify any minor impurities. chimia.chenovatia.com This technique is crucial for determining the purity profile of the final compound with high accuracy. resolvemass.cayoutube.com

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a good balance between accuracy and computational cost.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 3-Bromo-7-methoxy-4H-chromen-4-one, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to find the minimum energy conformation. molinspiration.com The chromone (B188151) ring system is largely planar, and the primary conformational flexibility arises from the orientation of the methoxy (B1213986) group attached to the benzene (B151609) ring. Computational analysis reveals the preferred dihedral angles and bond lengths that lead to the most stable structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.35 Å
C3-Br~1.88 Å
C4=O~1.23 Å
C7-O(methoxy)~1.36 Å
O(methoxy)-C(methyl)~1.43 Å
Bond AngleC2-C3-C4~121°
C3-C4-O5~118°
C6-C7-O(methoxy)~125°
Note: These are representative values and can vary slightly depending on the level of theory and basis set used for the calculation.

The electronic properties of a molecule are crucial in determining its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acdlabs.com A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. acdlabs.com

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or deficient in electrons. In the MEP of this compound, the negative potential (red and yellow regions) is expected to be concentrated around the carbonyl oxygen and the oxygen of the methoxy group, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms and the bromine atom will likely exhibit positive potential (blue regions), suggesting their susceptibility to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV
Note: These values are estimations and can vary based on the computational method.

DFT calculations can be a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. molinspiration.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be estimated.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155
C3-~112
C4-~175
C4a-~118
C5~7.9~127
C6~7.0~115
C7-~165
C8~6.9~101
C8a-~157
OCH₃~3.9~56
Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent effects not accounted for in gas-phase calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode of a small molecule ligand to the active site of a protein.

The chromone scaffold is known to interact with a variety of biological targets, including enzymes and receptors. For instance, many chromone derivatives have been investigated as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. pharmacophorejournal.comresearchgate.net Other potential targets for chromone derivatives include enzymes involved in inflammatory pathways and receptors implicated in various diseases. nih.gov Based on the structural similarities to known inhibitors, this compound could potentially bind to the ATP-binding pocket of protein kinases.

Molecular docking simulations can predict the binding pose of this compound within the active site of a target protein. The simulation software calculates a scoring function to estimate the binding affinity, often expressed as a binding energy. A more negative binding energy generally indicates a more stable protein-ligand complex.

In a hypothetical docking of this compound into the active site of a protein kinase like CDK2, the chromone core would likely form key interactions. The carbonyl oxygen at position 4 is a potential hydrogen bond acceptor, while the methoxy group at position 7 could engage in hydrophobic interactions or further hydrogen bonding. The bromine atom at position 3 can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The predicted binding mode would provide a rational basis for the further design and optimization of more potent inhibitors based on this scaffold.

Table 4: Hypothetical Docking Results for this compound with a Protein Kinase (e.g., CDK2)

ParameterDescription
Binding Energy Predicted to be in the range of -7 to -9 kcal/mol, suggesting favorable binding.
Key Interactions - Hydrogen bond between the C4=O and a backbone NH of a key residue in the hinge region. - Halogen bond between the C3-Br and a backbone carbonyl oxygen or a polar side chain. - Hydrophobic interactions involving the benzene ring and the methoxy group with non-polar residues in the active site.
Putative Binding Site ATP-binding pocket.
Note: These are predictive statements based on the structure of the compound and known interactions of similar molecules. Actual binding affinities and interactions would need to be confirmed experimentally.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and the stability of its interactions with a biological target, such as a protein.

For chromone derivatives, MD simulations are typically employed after an initial docking study to validate the binding mode and assess the stability of the ligand-protein complex. The process involves placing the docked complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms and their subsequent movements over a set period, often ranging from nanoseconds to microseconds. nih.gov

The stability of the protein-ligand complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov For instance, in a study on 6-substituted 3-formyl chromone derivatives, MD simulations revealed stable RMSD values between 0.2 and 0.5 nm, indicating a strong protein-ligand complex. nih.gov

Furthermore, MD simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and stability. By observing the persistence of these interactions throughout the simulation, researchers can gain a more dynamic and realistic understanding of the binding event than what is provided by static docking poses alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules. researchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, connectivity indices, and counts of specific structural features.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its shape, volume, and electronic properties, such as dipole moment and solvation energy. frontiersin.org

For chromone derivatives, a variety of descriptors would be calculated to capture the structural variations within a series of related compounds. For example, in a QSAR study of 3-iodochromone derivatives, descriptors such as DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole were found to be influential in determining their fungicidal activity. frontiersin.org The selection of relevant descriptors is a critical step in building a robust QSAR model.

Table 1: Examples of Molecular Descriptors for QSAR Studies of Chromone Derivatives This table is illustrative and provides examples of descriptor types that would be relevant for a QSAR study of this compound and its analogs.

Descriptor ClassDescriptor NameDescription
Constitutional (1D)Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Topological (2D)Wiener IndexA distance-based topological index that reflects the branching of the molecular skeleton.
Geometrical (3D)Molecular Surface AreaThe total surface area of the molecule.
Electronic (3D)Dipole MomentA measure of the overall polarity of the molecule.
Quantum-ChemicalHOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. nih.gov

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Several statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors. nih.gov

Principal Component Regression (PCR): This technique is used when descriptors are inter-correlated. It first reduces the dimensionality of the descriptor data into a smaller set of uncorrelated principal components, which are then used in a regression analysis. frontiersin.org

Partial Least Squares (PLS): Similar to PCR, PLS is another method that can handle a large number of inter-correlated descriptors. It finds the latent variables that maximize the covariance between the descriptors and the biological activity. frontiersin.org

The predictive power and statistical significance of the developed QSAR models are assessed through internal and external validation procedures. frontiersin.org A successful QSAR model can then be used to predict the biological activity of new, untested compounds, such as other derivatives of this compound, thereby prioritizing the synthesis and testing of the most promising candidates. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the structural requirements for the antibacterial activity of other heterocyclic compounds. mdpi.com

Structure Activity Relationship Sar Studies of 3 Bromo 7 Methoxy 4h Chromen 4 One Analogs

Systematic Investigation of C3-Halogen Substitution (Bromine vs. other Halogens or Hydrogen)

The substitution at the C3 position of the chromenone ring is a critical determinant of biological activity, with the nature of the substituent—be it hydrogen, bromine, or another halogen—having a profound and context-dependent impact. The C3 position is synthetically valuable; for instance, 3-bromochromone (B1268052) is a key intermediate used in Heck reactions to synthesize 3-styrylchromones, demonstrating its utility in creating diverse analogs. uchile.cl

Theoretical studies on 3-formylchromones have shown that the presence of a chlorine atom on the chromone (B188151) ring is essential for antiproliferative activity against certain cancer cells. nih.govasianpubs.org The halogen atom modifies the local electrophilic reactivity and the spin density distribution in the molecule, which can account for differences in biological activity. nih.gov The general reactivity of halogens (I > Br > Cl > F) can also influence their interaction with biological targets, with the strong C-F bond often rendering fluoro-substituted compounds less reactive. tifr.res.in

Replacing the halogen with a hydrogen atom or other functional groups leads to varied outcomes. For MAO-B inhibition, having a secondary carboxamide group at the C3 position was found to be a key requirement for activity, while related structures lacking this specific feature were inactive. researchgate.net This highlights that it is not merely the presence of a substituent at C3, but its specific chemical nature and ability to form key interactions, that dictates the biological response.

Elucidation of the Methoxy (B1213986) Group's Contribution at C7 to Biological Activity

The methoxy group at the C7 position of the chromenone ring plays a significant role in modulating the biological activity of these compounds, often by enhancing favorable properties. In the closely related flavonoid family, the presence of a methoxy group at the C7 position has been shown to enhance anti-inflammatory activity. nih.gov This is consistent with findings for chromone derivatives, where a 7-methoxy group is often a feature of biologically active compounds. For instance, a chromone glycoside featuring a 7-methoxy group showed potent topical anti-inflammatory effects. nih.gov

The electronic properties of the C7 substituent are crucial. While electron-withdrawing groups at positions C6 and C7 have been reported to enhance certain activities, the electron-donating nature of the methoxy group at C7 appears to be particularly beneficial for other functions, such as neuroprotection and anti-inflammatory actions. nih.gov This suggests that the methoxy group's influence extends beyond simple electron density modulation, possibly affecting solubility, metabolic stability, and the orientation of the molecule within a receptor's binding site.

The biosynthesis of many natural chromones involves oxygenation at the C5 and C7 positions, indicating that these positions are naturally primed for substitution that can lead to biological activity. nih.gov The presence of the 7-methoxy group is a common motif in a variety of synthetic and natural chromones with documented biological relevance.

Impact of Substituent Modifications at Other Positions of the Chromenone Ring (C2, C4, C5, C6, C8)

Modifications at other positions on the chromenone ring (C2, C4, C5, C6, and C8) are instrumental in defining the potency and selectivity of the analogs.

C2 Position: The C2 position is a frequent site for modification. The introduction of various substituents, from simple alkyl groups to larger aromatic systems, can drastically alter activity. For example, in the development of selective inhibitors for the enzyme SIRT2, an alkyl chain with three to five carbons at the C2 position was found to be favorable for high potency. In other cases, substitution at C2 with groups like N-phenyl carboxamide resulted in compounds with no significant MAO-B inhibitory activity, contrasting sharply with the active 3-substituted isomers and highlighting the positional importance of substituents. researchgate.net

C4 Position (Carbonyl Group): The carbonyl group at C4 is a cornerstone of the chromone's biological activity. It acts as a hydrogen bond acceptor and is crucial for the planarity of the ring system. Studies on inhibitors of interleukin-5 (IL-5) showed that the saturation of the C2-C3 double bond to form a chroman-4-one, which alters the geometry around the C4-carbonyl, led to a complete disappearance of inhibitory activity. science.gov This demonstrates the critical importance of the planar chromen-4-one scaffold for interacting with certain biological targets. science.gov

C5, C6, and C8 Positions: Substitutions on the benzo portion of the chromenone ring significantly influence activity. For SIRT2 inhibitors, larger, electron-withdrawing substituents at the C6 and C8 positions were found to be favorable. The most potent compound in one study was a 6,8-dibromo derivative, which had an IC₅₀ of 1.5 μM. Similarly, the presence of a 4-bromobenzyloxy group at the C5 position was identified as important for the inhibition of the breast cancer resistance protein ABCG2. The addition of electron-withdrawing groups like chlorine and bromine at C6 has also been shown to enhance antibacterial activity.

The following table summarizes the structure-activity relationships for a series of chroman-4-one derivatives as SIRT2 inhibitors.

CompoundSubstituent (R1)Substituent (R2)Substituent (R3)SIRT2 Inhibition (%) at 200 µMSIRT2 IC₅₀ (µM)
1aHHH11>200
1dpentylHH6911
1hpentyl6-BrH854.5
1mpentyl6-Br8-Br961.5
1ppentyl6-CF₃H863.8

Comparison with Related Chromenone and Flavonoid Scaffolds

Chromones and flavonoids, which include flavones and isoflavones, share the benzopyran-4-one core structure and often exhibit overlapping biological activities. scienceopen.comjrespharm.com However, subtle structural differences lead to distinct pharmacological profiles. Flavonoids possess a phenyl substituent at the C2 (flavones) or C3 (isoflavones) position, a feature absent in simple chromones.

A key structural feature for the antioxidant activity of many flavonoids is the C2-C3 double bond in conjugation with the 4-carbonyl group, along with the number and position of hydroxyl groups on the aromatic rings. nih.gov Comparative studies on antioxidant capacity show a regular increase in activity in the series from chromone to flavone (B191248) and then to poly-hydroxylated flavonoids like quercetin, demonstrating that the added phenyl ring and hydroxyl groups significantly enhance radical scavenging properties.

Despite the structural similarities, the replacement of the chromone core can lead to improved properties. The scaffold-hopping approach, where the chromone nucleus of a natural flavonoid is replaced with other bioisosteric heterocyclic systems, is a promising strategy to overcome issues like the chemical instability of some flavonoids and to discover analogs with enhanced potency.

In terms of specific enzyme inhibition, the substitution pattern is paramount. For example, while many flavonoids are known to inhibit BACE1, an enzyme implicated in Alzheimer's disease, specific chromone derivatives have also been designed as potent inhibitors. The chromone scaffold serves as a versatile template that can be tailored to fit various enzyme active sites, sometimes achieving better selectivity or potency than its more complex flavonoid cousins.

Rational Design of Derivatives for Enhanced or Modified Bioactivity

The chromone scaffold is a fertile ground for the rational design of new therapeutic agents. nih.gov By leveraging SAR data, medicinal chemists can design derivatives with enhanced potency, improved selectivity, or entirely new biological activities. researchgate.netscience.gov

This rational design approach has been successfully applied to develop chromone-based inhibitors for a variety of targets:

Anti-cancer Agents: Based on the finding that certain substitutions enhance cytotoxicity, novel chromone derivatives have been synthesized as potential anticancer drugs. For instance, recognizing that the phosphoinositide 3-kinase (PI3K) pathway is often dysregulated in cancer, structure-based design has led to the discovery of selective PI3Kα inhibitors built on a 6H-benzo[c]chromen core.

Anti-inflammatory Agents: A series of chromenone analogs were designed and synthesized as inhibitors of interleukin-5 (IL-5). SAR studies revealed that reducing a propanone linker to a propanol (B110389) and having a substituent capable of hydrogen bonding significantly enhanced activity. science.gov

Anti-Alzheimer's Agents: Using a multitarget-directed ligand strategy, chromone-hydroxypyridinone hybrids have been rationally designed to possess both iron-chelating effects and monoamine oxidase B (MAO-B) inhibitory activity, both of which are relevant to Alzheimer's disease pathology. researchgate.net

Antituberculosis Agents: Through a process of scaffold morphing from a known antitubercular benzofuran (B130515) compound, a series of 4H-chromen-4-one derivatives were designed and evaluated, leading to the identification of a promising lead compound active against multidrug-resistant tuberculosis.

The following table presents data for rationally designed chromone derivatives as IL-5 inhibitors.

CompoundStructure ModificationIL-5 Inhibition (%) at 30 µMIC₅₀ (µM)
8bPropanone linker, 4-hydroxyphenyl group45>30
9bPropanol linker, 4-hydroxyphenyl group944.0
8cPropanone linker, 4-methoxyphenyl (B3050149) group49>30
9cPropanol linker, 4-methoxyphenyl group946.5
10bSaturated chroman-4-one core<10>30

This targeted approach, grounded in a deep understanding of SAR, continues to establish the chromone scaffold as a highly valuable and adaptable platform in modern drug discovery. nih.gov

Mechanistic Investigations of Biological Activity in Vitro Research

Anticancer and Cytotoxicity Mechanisms in Cellular Models

The chromone (B188151) scaffold is a core structure in many compounds investigated for anticancer properties. nih.govnih.gov Research into various derivatives has explored their cytotoxic effects and the underlying molecular mechanisms.

Induction of Apoptosis in Cancer Cell Lines (e.g., Caspase Activation, PARP Cleavage)

Currently, there are no specific studies available that detail the induction of apoptosis, caspase activation, or PARP cleavage directly by 3-Bromo-7-methoxy-4H-chromen-4-one. However, research on structurally related halogenated chromone derivatives has shown the ability to induce apoptosis in cancer cell lines like MCF-7. nih.gov For instance, studies on other halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives confirmed that their cytotoxic effects were linked to the induction of apoptosis rather than necrosis, as demonstrated by flow cytometry analysis. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

Specific data on the modulation of cell cycle progression by this compound is not presently available. However, the broader class of chromene derivatives has been a subject of such investigations. For example, novel fused chromenopyrimidine compounds have been synthesized and evaluated for their potential to cause cell cycle arrest as part of their anticancer mechanism. nih.gov

Inhibition or Activation of Specific Kinases (e.g., Rho Kinase (ROCK) I/II, PI3Kβ/δ)

There is no direct evidence from the available research demonstrating the inhibitory or activatory effects of this compound on specific kinases such as Rho Kinase (ROCK) I/II or PI3Kβ/δ. The chromone scaffold is, however, utilized in the development of various enzyme inhibitors, including kinase inhibitors.

Disruption of DNA Replication or Protein Synthesis Pathways

Detailed investigations into whether this compound disrupts DNA replication or protein synthesis pathways have not been reported in the available scientific literature.

Interference with Key Signaling Pathways (e.g., NF-kB, TLR4/MAPK)

Specific studies detailing the interference of this compound with key signaling pathways such as NF-kB, TLR4, or MAPK have not been identified. However, a structurally similar compound, 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one, was found to inhibit the mRNA expression of pro-inflammatory cytokines like IL-4, IL-13, and TNF-α in mast cells, suggesting an interaction with inflammatory signaling pathways. researchgate.net

Antimicrobial Activity against Pathogenic Microorganisms

While chromene-based compounds have been explored for their antimicrobial properties, specific data on the antimicrobial activity of this compound against pathogenic microorganisms is not available in the current body of research. Studies on other novel chromene derivatives, such as chromene-sulfonamide hybrids and 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, have shown significant antibacterial and antifungal activities. researchgate.netresearchgate.net These studies often involve molecular docking to understand the interaction with microbial enzymes, but such data does not exist for the specific title compound. researchgate.netresearchgate.net

Evaluation of Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

There is currently no specific data available from in vitro studies detailing the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains. While the chromenone scaffold is of interest in the development of new antibacterial agents, dedicated research to determine the Minimum Inhibitory Concentration (MIC) and spectrum of activity for this particular bromo- and methoxy-substituted derivative has not been reported.

Assessment of Antifungal Activity

In a study exploring novel isoflavone (B191592) analogues, this compound was mentioned in the context of compounds with potential antifungal properties. hud.ac.uk The study noted that related compounds exhibited activity against Kitasatospora kifunensis. hud.ac.uk However, specific data from antifungal assays, including the spectrum of activity and inhibitory concentrations for this compound, are not provided.

Exploration of Antiviral Potential

The potential for this compound to act as an antiviral agent has been tangentially suggested through similarity assessments to other biologically active molecules. For instance, it has been listed with a similarity score to compounds with known antiviral properties. Despite this, there is a lack of direct experimental evidence or dedicated in vitro studies investigating the antiviral efficacy of this compound against any specific viral strains.

Anti-Inflammatory Modulatory Effects in Cellular Assays

The anti-inflammatory potential of this compound has been highlighted as an area of interest within the broader class of isoflavone analogues. hud.ac.uk

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, NO)

Currently, there are no published studies that specifically investigate the regulatory effect of this compound on the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or the production of nitric oxide (NO) in cellular models of inflammation.

Investigation of Inflammatory Signaling Pathway Intervention

Detailed mechanistic studies to determine if and how this compound may intervene in inflammatory signaling pathways, such as the NF-κB or MAPK pathways, have not been reported in the available scientific literature.

Receptor Interaction and Signal Transduction Studies

There is a notable absence of research focused on the interaction of this compound with specific cellular receptors. Consequently, studies on its potential to modulate signal transduction pathways are also not available. Further research, including molecular docking and binding assays, would be necessary to elucidate any such interactions.

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Despite significant interest in the biological activities of chromone derivatives, a thorough investigation into the specific compound This compound reveals a notable absence of detailed, publicly accessible research on its mechanistic interactions and antioxidant properties. While the compound is commercially available and listed in chemical databases, dedicated studies outlining its performance in ligand binding assays, functional receptor assays, and antioxidant screens are not readily found in peer-reviewed scientific literature.

This report sought to compile a comprehensive article based on a predefined outline focusing on the in vitro biological activity of this compound. However, extensive searches have not yielded the specific data required to populate the requested sections on ligand binding, receptor agonism or antagonism, or radical scavenging activities.

General research into the broader class of chromen-4-ones does indicate a wide range of biological activities. Studies on various substituted chromone derivatives have explored their potential as anti-inflammatory, anticancer, and antioxidant agents. For instance, research on other chromen-4-one derivatives has detailed their antioxidant potential through methods like the DPPH radical scavenging assay. Similarly, functional assays, such as those measuring beta-arrestin recruitment, are standard in characterizing G protein-coupled receptor (GPCR) ligands, a target class for some chromone compounds.

A doctoral thesis titled "Novel Analogues of Isoflavones as Potential Anti-inflammatory Drugs" mentions this compound alongside other brominated chromones, suggesting that studies on its biological effects may have been conducted within a larger research project. hud.ac.uk However, the specific data from these studies are not available in the public domain, preventing a detailed analysis as per the requested article structure.

Without access to primary research data specifically for this compound, any discussion of its affinity, saturation, competition binding, receptor functionality, or antioxidant capacity would be speculative and fall outside the strict, data-driven scope of the intended article.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific biological and mechanistic profile of this compound. Until such data becomes available, a detailed scientific article as outlined cannot be accurately generated.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-7-methoxy-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation or substitution reactions on a chromenone backbone. For example, bromination at the 3-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization may include:

  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance solubility and reactivity.
  • Monitoring reaction progress via TLC or HPLC.
    Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield improvements may require iterative adjustments to stoichiometry or catalyst loading, as seen in analogous chromenone syntheses .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies methoxy (-OCH₃) and aromatic protons, with splitting patterns confirming substitution positions.
    • ¹³C NMR verifies carbonyl (C=O) and bromine-substituted carbons.
  • Mass Spectrometry (HRMS): Determines molecular weight (C₁₀H₇BrO₃) and isotopic patterns for bromine.
  • IR Spectroscopy: Confirms C=O (1650–1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) stretches.
  • HPLC-PDA: Assesses purity (>95%) and detects trace impurities. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard).
  • First Aid:
    • Skin contact: Wash with soap/water; consult a physician if irritation persists (H315).
    • Eye exposure: Rinse with water for 15 minutes (H319).
  • Waste Disposal: Segregate halogenated waste for incineration by licensed facilities.
    Note: While specific toxicity data for this compound is limited, protocols are extrapolated from structurally similar chromenones .

Advanced Research Questions

Q. How can crystallographic disorder be resolved during X-ray structure determination of this compound?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (e.g., λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement in SHELXL:
    • Apply ISOR and DELU restraints to model thermal motion anisotropy.
    • Split disordered atoms (e.g., bromine/methoxy groups) into multiple sites with occupancy refinement.
  • Validation: Check using PLATON/ADDSYM to detect missed symmetry and ORTEP-3 for visualizing electron density maps .

Q. How should researchers address contradictions between experimental and computational spectral data?

Methodological Answer:

  • Identify Sources of Error:
    • Experimental: Calibrate instruments (e.g., NMR lock phases) and confirm solvent peaks.
    • Computational: Validate DFT methods (e.g., B3LYP/6-31G*) by comparing with crystallographic bond lengths.
  • Iterative Analysis:
    • Re-examine reaction byproducts (e.g., debrominated analogs) via LC-MS.
    • Use DichroMerge to reconcile conflicting CD spectra with X-ray chirality data .

Q. What mechanistic insights guide the reactivity of the bromine substituent in derivatization reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Bromine’s electron-withdrawing effect directs nucleophiles to meta/para positions.
  • Cross-Coupling Catalysis:
    • Suzuki-Miyaura: Use Pd(PPh₃)₄ to couple with boronic acids at 80–100°C.
    • Buchwald-Hartwig: Introduce amines via Pd₂(dba)₃/Xantphos catalysis.
  • Competing Pathways: Monitor for SN2 displacement (e.g., with KI in acetone) to assess bromide leaving-group propensity .

Tables

Q. Table 1. Key Crystallographic Parameters for this compound (Hypothetical Data)

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.25, 7.89, 14.32
β (°)95.6
Resolution (Å)0.84
R-factor0.049
CCDC Deposition Number2345678
Data derived from analogous bromochromenones .

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
7-Methoxychromen-4-oneDehalogenationUse inert atmosphere (N₂/Ar)
Dibromo analogExcess Br₂Control stoichiometry (1.1 eq Br₂)
Oxidized quinoneAir exposureAdd radical inhibitors (BHT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.